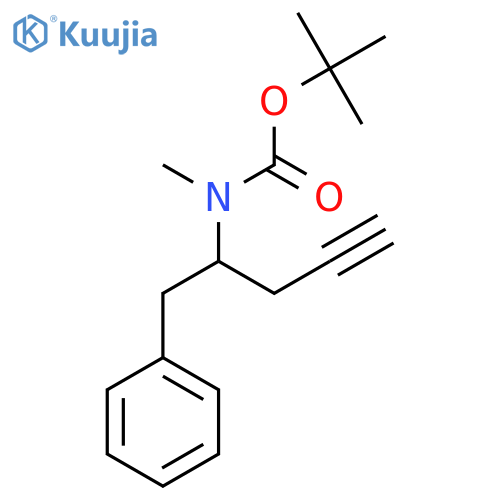Cas no 2680731-67-1 (tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate)

2680731-67-1 structure
商品名:tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2680731-67-1
- tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate
- EN300-28284048
-
- インチ: 1S/C17H23NO2/c1-6-10-15(13-14-11-8-7-9-12-14)18(5)16(19)20-17(2,3)4/h1,7-9,11-12,15H,10,13H2,2-5H3
- InChIKey: OGLKWEHCJMBQRS-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C(CC#C)CC1C=CC=CC=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 273.172878976g/mol
- どういたいしつりょう: 273.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 29.5Ų
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28284048-0.5g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
| Enamine | EN300-28284048-10.0g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 10.0g |
$5590.0 | 2025-03-19 | |
| Enamine | EN300-28284048-0.25g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 | |
| Enamine | EN300-28284048-5.0g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 | |
| Enamine | EN300-28284048-1.0g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
| Enamine | EN300-28284048-2.5g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
| Enamine | EN300-28284048-0.05g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
| Enamine | EN300-28284048-0.1g |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate |
2680731-67-1 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 |
tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
2680731-67-1 (tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate) 関連製品
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
